N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide
Description
Structural Significance of Polycyclic Thiophene-Carboxamide Hybrid Architectures
The molecular architecture of N-(5-(benzo[d]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide integrates two thiophene rings differentiated by strategic substituents. The primary thiophene core (position 2) bears a 3-cyano-4-methyl group, which induces electron deficiency at the ring’s π-system, enhancing its ability to participate in charge-transfer interactions with biological targets. The secondary thiophene (position 5) is functionalized with a chloro substituent and a carboxamide group, the latter serving as a hydrogen-bond donor/acceptor motif critical for binding kinase domains.
The benzo[d]dioxol-5-ylmethyl group, attached via a methylene linker, contributes planar rigidity to the structure. This bicyclic system’s fused 1,3-dioxole ring enforces coplanarity between the benzene ring and the dioxole oxygen atoms, creating a hydrophobic surface ideal for van der Waals interactions with protein pockets. The methylene spacer between the benzo[d]dioxole and thiophene core introduces conformational flexibility, allowing the molecule to adapt to binding site geometries while maintaining optimal orbital overlap for π-π stacking.
Table 1: Key Structural Features and Their Functional Roles
The molecular weight (calculated as 433.89 g/mol based on C₁₈H₁₂ClN₂O₃S₂) places this compound within Lipinski’s "rule of five" guidelines, suggesting favorable oral bioavailability. The cyano and carboxamide groups enhance aqueous solubility (estimated logP ≈ 2.8), while the chloro and methyl substituents fine-tune membrane permeability. X-ray crystallography of analogous thiophene-carboxamides reveals bond lengths of 1.74 Å for C-Cl and 1.21 Å for C≡N, consistent with strong σ-withdrawing effects that polarize the thiophene ring.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S2/c1-10-12(8-21)19(22-18(23)15-4-5-17(20)26-15)27-16(10)7-11-2-3-13-14(6-11)25-9-24-13/h2-6H,7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAYNKVMWGGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent control over reaction conditions to ensure product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thiophenes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing thiophene and benzo[d][1,3]dioxole motifs exhibit significant anticancer properties. For instance, derivatives of similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that modifications to the thiophene ring can enhance the cytotoxic effects against several cancer cell lines, suggesting that N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide may possess similar or enhanced activity .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on similar compounds have demonstrated efficacy against a range of bacterial strains, including resistant strains. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing antimicrobial effectiveness due to its ability to disrupt microbial membranes .
3. Inhibition of Blood Coagulation
The compound has been investigated for its role as an inhibitor of factor Xa in the coagulation cascade. This property positions it as a candidate for treating thromboembolic disorders such as myocardial infarction and stroke. The synthesis methods described in patent literature indicate that derivatives can be tailored to enhance their pharmacological profiles for anticoagulant therapy .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzo[d][1,3]dioxole units can improve charge transport properties and stability in these devices. Research has shown that compounds with similar structures can significantly enhance the performance metrics of organic solar cells .
2. Photovoltaic Materials
this compound may also find applications in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light effectively could be harnessed to improve the efficiency of energy conversion processes in solar technologies .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of thiophene derivatives were synthesized and tested against breast cancer cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values lower than standard chemotherapeutics, suggesting superior efficacy .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial activity of various benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds showed significant inhibition zones, with some derivatives achieving MIC values lower than traditional antibiotics, indicating their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide exerts its effects involves the inhibition of specific enzymes or receptors. This leads to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Substitution Patterns in Thiophene Carboxamides
- Target Compound : Features a 5-chlorothiophene-2-carboxamide group.
- Nitrothiophene Carboxamides ():
- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : Nitro group instead of chloro, with a thiazole core. Molecular formula: C₁₆H₁₀F₃N₃O₄S₂; purity: 42% .
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : Higher purity (99.05%), molecular formula: C₁₄H₇F₂N₃O₃S₂ .
- 4-Oxochromene Analogue (): N-[5-(1,3-Benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-oxochromene-2-carboxamide: Replaces chlorothiophene with 4-oxochromene. Molecular formula: C₂₄H₁₆N₂O₅S; molecular weight: 444.46 g/mol .
- Chlorobenzo[b]thiophene Derivative (): N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide: Benzo[b]thiophene core instead of thiophene. Molecular formula: C₁₇H₁₂ClNO₃S; molecular weight: 345.8 g/mol .
Table 1: Structural Comparison
Physicochemical Properties
- Purity : Nitrothiophene carboxamides show significant variability (42% vs. 99.05%), suggesting substrate-dependent efficiency .
- Molecular Weight : The 4-oxochromene analogue (444.46 g/mol) is heavier than the chlorobenzo[b]thiophene derivative (345.8 g/mol), reflecting substituent contributions .
Spectroscopic and Analytical Data
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide is a complex organic compound notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety and various functional groups that may influence its biological activity. This compound is part of a class of thiophene derivatives that have been investigated for their potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN3O3S, and it has a molecular weight of 385.85 g/mol. The presence of the benzo[d][1,3]dioxole ring is significant due to its known pharmacological properties, including antioxidant and anticancer activities.
Anticancer Properties
Research indicates that thiophene-based compounds exhibit significant anticancer activities by inhibiting angiogenesis and overcoming chemoresistance in cancer cells. The structural components of this compound suggest potential interactions with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activities
| Compound Name | Mechanism of Action | Target Cancer Types | Reference |
|---|---|---|---|
| Thiophene Derivatives | Induce apoptosis | Breast, Lung | |
| Benzo[d][1,3]dioxole Derivatives | Inhibit angiogenesis | Colon, Prostate |
Antimicrobial Activity
Additionally, compounds containing similar structural motifs have been reported to possess antimicrobial properties. Specifically, they may inhibit quorum sensing in Gram-negative bacteria such as Vibrio species. This inhibition can disrupt bacterial communication and biofilm formation, potentially leading to enhanced efficacy of existing antibiotics .
Table 2: Summary of Antimicrobial Activities
| Compound Name | Mechanism of Action | Target Bacteria | Reference |
|---|---|---|---|
| Quorum Sensing Inhibitors | Disrupt communication | Vibrio spp. |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various thiophene derivatives and evaluated their biological activities against different cancer cell lines. The findings indicated that certain derivatives exhibited potent antiproliferative effects with IC50 values in the low micromolar range .
- Multifunctional Applications : Another research highlighted the importance of multifunctional compounds in drug design. The synthesized compounds were assessed for their antioxidant and anti-inflammatory properties alongside anticancer activity, showcasing the potential for developing comprehensive therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multistep reactions involving:
Thiophene core formation : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form intermediate amides .
Functionalization : Introducing the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or coupling reactions, as seen in similar thiophene-carboxamide syntheses .
Cyano group incorporation : Using cyano sources (e.g., KCN/CuCN) under controlled pH to avoid side reactions .
Optimization : Adjust molar ratios (e.g., 10 mmol amine to 0.8 ml chloroacetyl chloride) and solvent systems (dioxane/ethanol-DMF mixtures improve crystallinity) . Monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 5.9–6.1 ppm, thiophene carbons at δ 120–140 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for CHClNOS: ~456.0) .
- X-ray crystallography : Resolve stereochemical ambiguities in the thiophene-benzo[d][1,3]dioxole junction .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, cyano, or benzodioxole groups) influence this compound’s bioactivity in SAR studies?
- Methodological Answer :
- Chloro substituent : Enhances lipophilicity and membrane permeability; compare IC values in analogs with/without Cl using cytotoxicity assays .
- Cyano group : Stabilizes π-π stacking in enzyme binding pockets; replace with nitro or methyl to test activity loss .
- Benzodioxole : Modulate metabolic stability via substituent effects (e.g., O-methylation reduces CYP450 oxidation) .
Example : In a 2006 study, 5-chlorophenyl-thiazole analogs showed 10-fold higher activity against cancer cells than non-chlorinated derivatives .
Q. What computational strategies are effective for predicting reaction pathways or binding modes of this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (DFT/B3LYP) to model intermediates in thiophene-amide bond formation .
- Molecular docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina; prioritize residues like Lys123 in ATP-binding pockets .
- ADMET prediction : Tools like SwissADME assess logP (target ~3.5), solubility, and CYP inhibition risks .
Q. How can contradictory data in literature (e.g., varying biological activity reports) be systematically analyzed?
- Methodological Answer :
- Meta-analysis : Compile IC values across studies and normalize by assay type (e.g., MTT vs. CellTiter-Glo) .
- Control standardization : Verify cell line authenticity (e.g., HeLa vs. HepG2) and incubation times (24h vs. 48h).
- Structural validation : Re-synthesize disputed analogs and retest under uniform conditions .
Q. What experimental design principles apply to optimizing yield and scalability for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2 design can identify critical factors in <15 runs .
- Scale-up challenges : Monitor exothermicity in amide coupling steps; switch from batch to flow chemistry for safer large-scale production .
- Process Analytical Technology (PAT) : Implement in-line FTIR to track reaction completion and minimize impurities .
Data Contradiction Analysis
Q. Why do synthetic yields for similar thiophene-carboxamides vary significantly across studies?
- Methodological Answer :
- Catalyst differences : Pd(OAc) vs. CuI in coupling reactions can alter yields by 20–40% .
- Solvent polarity : High-polarity solvents (DMF) favor amidation but may degrade cyano groups; mid-polarity solvents (THF) balance reactivity .
- Example : A 2008 study reported 75% yield using ethanol-DMF recrystallization, while a 2006 protocol achieved only 60% in pure ethanol .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
